molecular formula C10H8BrNO B1292691 4-Bromo-1-methoxyisoquinoline CAS No. 746668-73-5

4-Bromo-1-methoxyisoquinoline

Cat. No. B1292691
CAS RN: 746668-73-5
M. Wt: 238.08 g/mol
InChI Key: BQMVHRXGXCDQEW-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-methoxyisoquinoline is a brominated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds similar to quinolines but with a different structure. They are known for their diverse range of biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of brominated isoquinolines can be achieved through various methods. One approach involves the use of 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, which upon reaction with a rhodium catalyst, form highly functionalized 4-bromo-1,2-dihydroisoquinolines. A bromonium ylide intermediate is proposed in this process, indicating a complex mechanism involving the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Another method described the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline through lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process .

Molecular Structure Analysis

The molecular structure of brominated isoquinolines is characterized by the presence of a bromine atom attached to the isoquinoline nucleus. The position of the bromine atom, as well as other substituents like methoxy groups, significantly influences the reactivity and biological activity of these compounds. For instance, the presence of a bromo and an ethoxy substituent in the pyridine nucleus of isoquinolines can lead to complex reaction mixtures, indicating that the substitution pattern on the isoquinoline ring is crucial for determining the chemical behavior of these molecules .

Chemical Reactions Analysis

Brominated isoquinolines participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions where the bromo atom is replaced by other nucleophiles. The position of the substituents on the isoquinoline ring affects the reactivity, as seen in the case of 4-bromo-3-ethoxyisoquinoline, which yields a complicated reaction mixture including dehalogenated compounds and substituted biisoquinolines . Additionally, the presence of bromine can facilitate the formation of bromonium ylides, which are intermediates in certain synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The bromine atom contributes to the compound's density, boiling point, and reactivity. The methoxy group can affect the solubility and stability of the molecule. While specific physical and chemical property data for this compound are not provided in the papers, it can be inferred that the compound would exhibit properties typical of brominated aromatic heterocycles, such as moderate to high reactivity and potential biological activity .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

4-Bromo-1-methoxyisoquinoline plays a crucial role in the synthesis of various isoquinoline derivatives. For instance, Armengol et al. (2000) discuss the production of bromo-7-methoxyisoquinoline using Jackson's modification of the Pomeranz-Fritsch ring synthesis (Armengol, Helliwell, & Joule, 2000). Additionally, Sanders et al. (2010) explore the reactions of bromoethoxyisoquinolines, which are similar in structure to this compound, highlighting their reactivity and potential in synthesis (Sanders, Dijk, & Hertog, 2010).

Development of Organic Synthesis Methodologies

Research by Sercel et al. (2007) demonstrates the use of this compound in developing synthetic routes for 4‐substituted 1(2H)‐isoquinolinones, which are valuable in organic synthesis (Sercel, Sanchez, & Showalter, 2007). Similarly, the study by He et al. (2016) on the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related compounds demonstrates the versatility of such compounds in organic synthesis (He, Shi, Cheng, Man, Yang, & Li, 2016).

Safety and Hazards

4-Bromo-1-methoxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methoxyisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of this pathway, this compound can impact gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the expression of certain genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic activity of the cell, affecting the overall cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux, altering the levels of other metabolites in the cell. Additionally, this compound may interact with cofactors such as NADPH, influencing the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes. Once inside the cell, the compound can interact with various biomolecules, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . The localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these organelles. The accumulation of this compound in these compartments can lead to localized effects on cellular metabolism and function .

properties

IUPAC Name

4-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMVHRXGXCDQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647224
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

746668-73-5
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methoxyisoquinoline
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Synthesis routes and methods

Procedure details

To a stirred suspension of 4-bromo-3-methyl-2H-isoquinolin-1-one (1.86 g, 7.81 mmol), silver carbonate (2.92 g, 10.6 mmol) and chloroform (150 mL) is added dropwise over 10 min iodomethane (7.3 mL, 117 mmol) and the mixture is stirred in the dark for 3 d. Triethylamine is added and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated and the residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 4-bromo-1-methoxyisoquinoline (1.19 g, 60% yield) as an oil that solidified on standing. LC/MS: MS m/e=252/254 (M+H); RT 4.68; 1H NMR (CDCl3, δ ppm) 8.19 (1H, d), 8.09 (1H, d), 7.71 (1H, t), 7.50 (1H, t), 4.10 (3H, s); 2.71 (3H, s).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-Bromo-1-methoxyisoquinoline in the context of the provided research?

A1: The research article highlights the use of this compound as a key starting material for synthesizing 4-substituted 1(2H)-isoquinolinones. [] This compound undergoes alkyllithium exchange to form a monolithium anion, which can then be reacted with various electrophiles. Subsequent hydrolysis of the resulting product yields the desired 4-substituted 1(2H)-isoquinolinones. [] This method offers a versatile route to access a range of 4-substituted 1(2H)-isoquinolinones with potential applications in medicinal chemistry and materials science.

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